molecular formula C16H11N3OS B10970277 2-benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10970277
M. Wt: 293.3 g/mol
InChI Key: FKRXIWGKTHPTAA-UHFFFAOYSA-N
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Description

2-Benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused ring system that includes a thiadiazole ring and a quinazoline ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and phosphorus oxychloride (POCl₃). This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazoloquinazoline compound .

Another method involves the oxidation of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones using potassium chlorate in acetic acid. This reaction also leads to the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazoline or benzyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl or quinazoline rings.

Scientific Research Applications

2-Benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

2-Benzyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

2-benzyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H11N3OS/c20-15-12-8-4-5-9-13(12)17-16-19(15)18-14(21-16)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

FKRXIWGKTHPTAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3S2

Origin of Product

United States

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